Isoleucylserine can be derived from natural sources, including protein-rich foods such as meat, dairy products, and legumes. It can also be synthesized in laboratory settings through various chemical methods.
Isoleucylserine falls under the category of peptides and amino acid derivatives. It is specifically classified as a non-polar amino acid due to the hydrophobic nature of isoleucine, which influences its solubility and interactions within biological systems.
The synthesis of isoleucylserine can be achieved through several methods, including:
In solid-phase synthesis, protecting groups are used to prevent unwanted reactions at specific functional groups during the synthesis process. The final product is typically cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC).
Isoleucylserine features a backbone composed of two amino acids linked by a peptide bond. The structure can be represented as follows:
The compound's InChIKey is ZQXKZJZPZQYHMI-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure in databases like PubChem .
Isoleucylserine can participate in various chemical reactions typical of amino acids and peptides:
The reaction conditions for synthesizing or modifying isoleucylserine typically require careful control of pH and temperature to ensure optimal yields while minimizing side reactions.
The mechanism of action for isoleucylserine involves its role in protein synthesis and metabolism. As an amino acid derivative, it contributes to:
Studies have indicated that dipeptides like isoleucylserine can influence cellular signaling pathways, potentially affecting growth and development processes .
Relevant data on physical properties include melting point ranges typically between 150°C to 160°C .
Isoleucylserine has several applications in scientific research:
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